Leucine-rich repeat kinase 2 in-1 (LRRK2-IN-1) is a potent and selective inhibitor of the kinase activity of leucine-rich repeat kinase 2 (LRRK2) [, , , , , ]. It was one of the first selective inhibitors developed against LRRK2. LRRK2-IN-1 is frequently employed as a valuable research tool to investigate the cellular functions of LRRK2 [, , , ] and has emerged as a potential therapeutic agent for various types of cancer by inhibiting doublecortin-like kinase 1 (DCLK1) [, , , , ].
LRRK2-IN-1 was synthesized by researchers at Ambit Biosciences and characterized through various biochemical assays. It belongs to the class of small molecule inhibitors specifically targeting kinases, with a focus on the unique structural features that allow for selective inhibition of LRRK2 over other kinases. The compound's selectivity profile was established through comprehensive kinase profiling, demonstrating its potential as a therapeutic agent in treating conditions associated with LRRK2 dysregulation.
The synthesis of LRRK2-IN-1 involved a multi-step process that emphasized high radiochemical purity. The compound was prepared using tritium/hydrogen exchange methods facilitated by Crabtree's catalyst, achieving a radiochemical purity exceeding 99% . The synthesis process included:
The molecular structure of LRRK2-IN-1 has been characterized using X-ray crystallography and computational modeling techniques. The compound features a unique scaffold that allows for specific interactions within the ATP-binding pocket of the LRRK2 kinase domain. Key structural data include:
LRRK2-IN-1 undergoes specific chemical reactions that facilitate its interaction with the LRRK2 kinase. The primary reaction mechanism involves competitive inhibition where LRRK2-IN-1 binds to the ATP-binding site, preventing substrate phosphorylation. This inhibition can be quantitatively assessed through various assays measuring IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
In biochemical assays, LRRK2-IN-1 demonstrated an IC50 value of approximately 45 nM against DCLK2, showcasing its potency while exhibiting much lower inhibition against other kinases, thus confirming its selectivity .
The mechanism by which LRRK2-IN-1 exerts its inhibitory effects involves direct competition with ATP for binding to the active site of LRRK2. Upon binding, it stabilizes an inactive conformation of the kinase, leading to decreased phosphorylation levels at critical serine residues (Ser910/Ser935) involved in LRRK2 activation . This results in:
LRRK2-IN-1 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective delivery systems for therapeutic use.
LRRK2-IN-1 has significant implications in scientific research, particularly in the context of neurodegenerative diseases:
Leucine-rich repeat kinase 2 (LRRK2) is a prime therapeutic target in Parkinson’s disease (PD) due to its central role in both familial and sporadic forms. Pathogenic mutations (e.g., G2019S, R1441C) enhance LRRK2 kinase activity, driving neurodegeneration through dysregulation of critical cellular processes such as vesicle trafficking, lysosomal function, and neuroinflammation [1] [9]. LRRK2-IN-1, a first-generation Type I ATP-competitive kinase inhibitor, emerged as a foundational tool for validating LRRK2 kinase inhibition as a therapeutic strategy. By selectively targeting LRRK2’s ATP-binding site, it reduces pathogenic hyperactivation and downstream phosphorylation events linked to PD pathophysiology [4] [6].
LRRK2 mutations (e.g., G2019S) increase kinase activity by 2–3-fold, leading to aberrant phosphorylation of substrates involved in neuronal homeostasis. Key mechanisms include:
Table 1: Pathogenic LRRK2 Mutations and Functional Consequences
Mutation | Domain | Kinase Activity | Key Pathogenic Effects |
---|---|---|---|
G2019S | Kinase | ↑↑↑ | JNK pathway activation; α-synuclein aggregation |
R1441C/G | GTPase | ↑↑ | Impaired autophagy; lysosomal dysfunction |
Y1699C | COR | ↑ | Altered GTPase/kinase coupling; neurite defects |
LRRK2-IN-1 is characterized by its:
1.2.1 Biochemical Properties
1.2.2 Cellular and Preclinical Efficacy
Table 2: Selectivity Profile of LRRK2-IN-1
Target Kinase | IC50 (nM) | Clinical Relevance |
---|---|---|
LRRK2 | 13 | Primary target; PD therapeutics |
ABL1 | 65 | Off-target; potential hematological effects |
BRK | 78 | Off-target; uncertain significance |
MLK1-3 | >1,000 | Negligible inhibition |
1.3.1 Genetic and Pathogenic Validation
1.3.2 LRRK2-IN-1 as a Foundational Tool
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1